N-Boc Desmethyl Fluvoxamine
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Overview
Description
Synthesis Analysis
The synthesis of N-Boc Desmethyl Fluvoxamine involves several key steps, starting from Fluvoxamine as the starting material. An important aspect of its synthesis includes the demethylation process to obtain the desmethyl derivative, followed by the introduction of the Boc protective group. This process requires careful control of reaction conditions to achieve the desired selectivity and yield. The work by Matarrese et al. (1997) describes a two-step radiochemical synthesis process that could be adapted for the synthesis of N-Boc Desmethyl Fluvoxamine, highlighting the importance of mild conditions for the O-methylation and deprotection steps in the synthesis of fluvoxamine derivatives (Matarrese et al., 1997).
Molecular Structure Analysis
The molecular structure of N-Boc Desmethyl Fluvoxamine is characterized by its fluvoxamine backbone with the absence of one methyl group (desmethyl) and the addition of a Boc protective group. This modification affects the molecule's pharmacokinetic properties and reactivity. Quantum chemical calculations, as detailed by Odai et al. (2020), have been utilized to study the intrinsic reaction coordinates and structural changes between isomers of Fluvoxamine, providing insights into the stability and reactivity of such derivatives (Odai et al., 2020).
properties
IUPAC Name |
tert-butyl N-[2-[[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O4/c1-18(2,3)28-17(26)23-11-13-27-24-16(6-4-5-12-25)14-7-9-15(10-8-14)19(20,21)22/h7-10,25H,4-6,11-13H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQGJPRJLRYOTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCCO)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc Desmethyl Fluvoxamine |
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